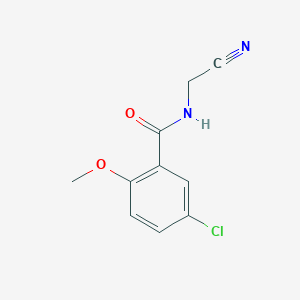![molecular formula C13H13Cl2N3OS2 B5106198 N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BTD and is known for its unique chemical properties that make it suitable for use in various research areas.
Mechanism of Action
The mechanism of action of BTD is not fully understood. However, studies have shown that BTD can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting the activity of these enzymes, BTD can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that BTD can have various biochemical and physiological effects. In addition to its anti-cancer and cognitive-enhancing properties, BTD has also been found to have anti-inflammatory properties. BTD can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. BTD has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BTD in lab experiments is its unique chemical properties. BTD is a small molecule that can easily penetrate cell membranes, making it suitable for use in cell-based assays. BTD is also stable under various conditions, making it suitable for use in long-term experiments. However, one of the limitations of using BTD in lab experiments is its low solubility in water. This can make it challenging to prepare solutions of BTD for use in experiments.
Future Directions
There are several future directions for research on BTD. One area of interest is in the development of BTD-based drugs for the treatment of cancer and Alzheimer's disease. Researchers are also interested in exploring the potential use of BTD in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, there is a need for further studies to elucidate the mechanism of action of BTD and to identify potential targets for drug development.
Synthesis Methods
The synthesis of BTD involves the reaction of 3,4-dichlorobenzoyl chloride with butylthiocyanate in the presence of triethylamine. The reaction occurs in anhydrous dichloromethane, and the resulting product is purified using column chromatography. The yield of BTD is typically around 50-60%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
BTD has been found to have potential applications in various scientific research areas. One of the primary areas of interest is in the field of cancer research. Studies have shown that BTD has anti-cancer properties and can inhibit the growth of cancer cells. BTD has also been studied for its potential use in the treatment of Alzheimer's disease. Research has shown that BTD can improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS2/c1-2-3-6-20-13-18-17-12(21-13)16-11(19)8-4-5-9(14)10(15)7-8/h4-5,7H,2-3,6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWHTJZSCWTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)


![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)

![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)


